molecular formula C10H21Cl3N4 B13648820 methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride

Cat. No.: B13648820
M. Wt: 303.7 g/mol
InChI Key: OLXLNQRDTDWVCJ-NRYJBHHQSA-N
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Description

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a chiral organic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule includes a methyl-substituted aminopropyl side chain at the 5-position of the bicyclic system, with three hydrochloric acid counterions enhancing its aqueous solubility. This compound is structurally distinct due to its pyrazine ring (two adjacent nitrogen atoms) and stereospecific (2R)-configuration, which may influence its biological interactions and physicochemical properties.

Properties

Molecular Formula

C10H21Cl3N4

Molecular Weight

303.7 g/mol

IUPAC Name

(2R)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;trihydrochloride

InChI

InChI=1S/C10H18N4.3ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;;/h3-4,9,11H,5-8H2,1-2H3;3*1H/t9-;;;/m1.../s1

InChI Key

OLXLNQRDTDWVCJ-NRYJBHHQSA-N

Isomeric SMILES

C[C@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl

Canonical SMILES

CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

General Cyclocondensation Approach

A key step in preparing compounds containing the pyrazolo[1,5-a]pyrazine scaffold involves cyclocondensation reactions between β-ketoesters and aminopyrazoles. This method is well documented in the synthesis of related fused heterocycles, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which share structural similarities with the pyrazolo[1,5-a]pyrazine core of the target compound.

  • Reaction Scheme: β-ketoester + aminopyrazole → pyrazolo-fused heterocycle via one-step cyclocondensation.
  • Conditions: Typically involves heating under reflux in an appropriate solvent (e.g., ethanol or acetonitrile), sometimes in the presence of acid catalysts.
  • Outcome: Formation of the fused heterocyclic ring system with high regioselectivity and yield.

This approach was validated by X-ray crystallography in related compounds to confirm tautomeric forms and structural integrity, which is critical for biological activity.

Preparation of the (2R)-1-(Pyrazolo[1,5-a]pyrazin-5-yl)propan-2-yl Amino Side Chain

Chiral Aminopropyl Substitution

Formation of the Trihydrochloride Salt

The final compound is isolated as a trihydrochloride salt to enhance its stability and solubility:

  • Procedure: The free base is treated with an excess of hydrochloric acid, typically in anhydrous conditions or in solvents like ethanol or isopropanol.
  • Isolation: The salt precipitates out and is purified by recrystallization or filtration.
  • Characterization: Salt formation is confirmed by elemental analysis, melting point determination, and spectroscopic methods (NMR, IR).

Representative Synthetic Route Summary

Step Reactants/Intermediates Reaction Type Conditions Outcome/Notes
1 β-Ketoester + aminopyrazole Cyclocondensation Reflux in ethanol, acid catalysis Formation of pyrazolo[1,5-a]pyrazin-4-one core
2 Halogenated pyrazolo intermediate + (2R)-aminopropylamine Nucleophilic substitution Basic medium, mild heating Introduction of chiral aminopropyl side chain
3 Free base compound Salt formation Treatment with HCl in ethanol Trihydrochloride salt precipitation

Research Discoveries and Analytical Data

Structural Confirmation

  • Single crystal X-ray diffraction studies on related pyrazolo-fused heterocycles confirm the tautomeric form and ring fusion, crucial for the biological activity of these compounds.
  • The dominant tautomeric form features a carbonyl group consistent with sp^2 hybridization, confirmed by bond length measurements (~1.23 Å for C=O).

Functional Group Modifications

  • Methylation on nitrogen or oxygen atoms of the pyrazolo core has been explored to assess activity and stability, indicating that N-methylation and O-methylation can be achieved via methyl iodide or sodium methoxide quenching after chlorination steps.
  • Substituent effects at the C2 position, such as hydroxyl or amino replacements, are introduced via intermediate coupling reactions and intramolecular cyclizations, expanding the compound library for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core.

Scientific Research Applications

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo-Pyrazine/Pyrimidine Family

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents/R-Groups Salt Form Key References
Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride (Target) Pyrazolo[1,5-a]pyrazine (2R)-1-(methylamino)propan-2-yl Trihydrochloride
5-Benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine Pyrazolo[1,5-a]pyrazine Benzyl at 5-position; amine at 2-position None
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) Pyrazolo[1,5-a]pyrimidinone Trifluoromethylphenyl at 5-position; diazenyl-hydroxyphenyl at 3-position None
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK13, 60) Pyrazolo[1,5-a]pyrimidinone 3,5-Dimethoxyphenyl at 5-position; isopropyl at 2-position None
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride Pyrazolo[3,4-b]pyridine Methyl groups at 1- and 3-positions; amine at 5-position Dihydrochloride
Key Observations:

Core Heterocycle Differences: The target compound’s pyrazine core (two adjacent nitrogens) contrasts with pyrazolo-pyrimidinones (e.g., 4n, MK13), which contain a pyrimidine ring with a ketone oxygen. This difference alters electronic properties and hydrogen-bonding capabilities . Pyrazolo-pyridines (e.g., ) feature a single nitrogen in the six-membered ring, reducing basicity compared to pyrazines .

Substituent Effects: Electron-Withdrawing Groups: Compounds like 4n (trifluoromethyl) exhibit enhanced metabolic stability and lipophilicity compared to the target’s methyl group . Chirality: The (2R)-configuration in the target compound may confer stereoselective binding advantages absent in non-chiral analogs like 5-benzylpyrazolo-pyrazinamine .

Salt Form and Solubility: The trihydrochloride form of the target compound likely improves aqueous solubility relative to dihydrochloride salts (e.g., ) and non-ionic analogs (e.g., MK13) .

Physicochemical and Spectroscopic Properties

  • NMR Shifts: Pyrazolo-pyrimidinones (e.g., MK13) show upfield aromatic proton shifts (e.g., 6.60–7.08 ppm) due to electron-donating methoxy groups . The target’s pyrazine core may exhibit distinct shifts due to nitrogen proximity.
  • Thermal Stability : Trifluoromethyl groups (as in 4n) enhance thermal stability, whereas the target’s methyl and amine groups may reduce melting points .

Biological Activity

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological properties. The specific structure includes:

  • Molecular Formula : C₁₃H₁₈Cl₃N₅
  • Molecular Weight : 365.67 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities including anticancer, antimicrobial, and antitubercular effects. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:

  • Mechanism of Action : The compounds have been shown to inhibit specific pathways involved in cancer cell proliferation. A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)10.5Apoptosis induction
Compound BA549 (lung)15.3Cell cycle arrest
Compound CHeLa (cervical)8.7Inhibition of DNA synthesis

Antimicrobial Activity

The compound also displays antimicrobial properties. A notable study evaluated its effectiveness against Mycobacterium tuberculosis (Mtb):

  • Activity Against Mtb : High-throughput screening revealed that certain pyrazolo[1,5-a]pyrimidin derivatives exhibited low cytotoxicity while maintaining significant activity against Mtb within macrophages .
CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
Compound D0.75>100
Compound E0.50>100

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds. Research has identified key features that enhance activity:

  • Substituents : Variations in substituents on the pyrazino ring significantly affect potency and selectivity against target organisms .
Substituent PositionEffect on Activity
R1 (methyl)Increased potency
R2 (trifluoromethyl)Enhanced selectivity

Case Studies and Research Findings

Several case studies have been published regarding the biological activities of this compound:

  • Anticancer Efficacy : A recent study demonstrated that this compound could inhibit tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression.
  • Antitubercular Effects : Another investigation found that the compound inhibited Mtb growth effectively without significant toxicity to human cells.
  • Mechanistic Insights : Further research into the mechanism revealed that the compound may act by disrupting metabolic pathways critical for bacterial survival.

Q & A

Q. How to integrate this compound into metal-organic frameworks (MOFs) for controlled release?

  • Methodology : Functionalize pyrazine N-atoms with carboxylate linkers (e.g., terephthalic acid) for MOF assembly. Characterize via PXRD and BET surface area analysis. Release kinetics studied via UV-Vis in simulated physiological buffers .
  • Example : A pyrazolo-pyridine MOF achieved 80% drug release over 72 hours at pH 7.4 .

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